Enantiopure Synthesis Yield and Scalability vs. Schöllkopf Bis‑Lactim Ether Route
Sourcing (R)-α-vinylalanine requires assurance of both stereochemical integrity and practical scalability. The Avenoza‑Cativiela route produces (R)-α-vinylalanine in 49% overall yield over six steps from (R)-N-Boc-N,O-isopropylidene-α-methylserinal, establishing a reproducible benchmark for enantiopure production [1]. Prior methods, such as the Schöllkopf bis‑lactim ether route, also provide enantiopure material but report lower overall yields (approximately 30–35%) for similar α‑vinyl amino acid methyl esters and require multigram scale‑up of the chiral bis‑lactim ether precursor [2]. The difference in step‑count, yield, and precursor accessibility directly influences cost‑per‑gram and lead‑time for procurement, making the Avenoza route the preferred sourcing benchmark.
| Evidence Dimension | Overall synthetic yield to enantiopure (R)-α-vinylalanine |
|---|---|
| Target Compound Data | 49% yield (6 steps) from (R)-N-Boc-α-methylserinal acetonide |
| Comparator Or Baseline | Schöllkopf bis-lactim ether route: ~30–35% yield for (R)-α-vinylamino acid methyl ester |
| Quantified Difference | ~14–19 percentage‑point yield advantage for the Avenoza route |
| Conditions | Both routes use chiral starting materials; Avenoza route employs salt‑free Wittig methylenation |
Why This Matters
A higher synthesis yield reduces procurement cost and delivers more reliable lead‑times, which are critical when scaling inhibitor campaigns from nmol‑range assays to mmol‑scale in vivo studies.
- [1] Avenoza, A.; Cativiela, C.; Peregrina, J.; Sucunza, D.; Zurbano, M. A straightforward synthesis of both enantiomers of α‑vinylalanine and α‑ethynylalanine. Tetrahedron: Asymmetry 1999, 10 (23), 4653‑4661. View Source
- [2] Schöllkopf, U.; Groth, U. Enantioselective Synthesis of (R)-α-Vinylamino Acids. Angew. Chem., Int. Ed. Engl. 1981, 20 (11), 977‑978. View Source
